1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
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Overview
Description
1-(2,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a synthetic organic compound known for its unique structural features and potential applications in various fields. The presence of both difluorophenyl and trifluoromethyl groups imparts significant chemical stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Difluorophenyl and Trifluoromethyl Groups: These groups are introduced via nucleophilic substitution reactions, often using fluorinated reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reaction pathways.
Purification Techniques: Employing advanced purification methods such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole: Shares the difluorophenyl group but differs in the core structure.
Trifluoromethyl Phenyl Sulfone: Contains the trifluoromethyl group but has a different functional group.
Uniqueness: 1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is unique due to the combination of difluorophenyl and trifluoromethyl groups within the tetraazole ring, providing a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N4/c15-10-4-5-12(11(16)7-10)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFJLZSPUFFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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